molecular formula C19H14F2N4OS B14151093 2-Fluoro-N-[2-[2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide CAS No. 921091-03-4

2-Fluoro-N-[2-[2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide

Cat. No.: B14151093
CAS No.: 921091-03-4
M. Wt: 384.4 g/mol
InChI Key: JGAMPKBFERKHHQ-UHFFFAOYSA-N
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Description

2-Fluoro-N-[2-[2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide is a complex organic compound that features a thiazole ring fused with a triazole ring, along with fluorinated phenyl and benzamide groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-[2-[2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and triazole rings, followed by their fusion and subsequent functionalization with fluorinated phenyl and benzamide groups. Common reagents used in these reactions include thionyl chloride, hydrazine, and various fluorinating agents. Reaction conditions often involve elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-[2-[2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in oncology and infectious diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-[2-[2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-N-[2-[2-(3-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
  • 2-Fluoro-N-[2-[2-(3-bromophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide

Uniqueness

The unique aspect of 2-Fluoro-N-[2-[2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide lies in its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its biological activity and chemical reactivity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

CAS No.

921091-03-4

Molecular Formula

C19H14F2N4OS

Molecular Weight

384.4 g/mol

IUPAC Name

2-fluoro-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide

InChI

InChI=1S/C19H14F2N4OS/c20-13-5-3-4-12(10-13)17-23-19-25(24-17)14(11-27-19)8-9-22-18(26)15-6-1-2-7-16(15)21/h1-7,10-11H,8-9H2,(H,22,26)

InChI Key

JGAMPKBFERKHHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F)F

Origin of Product

United States

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